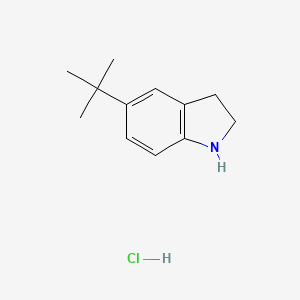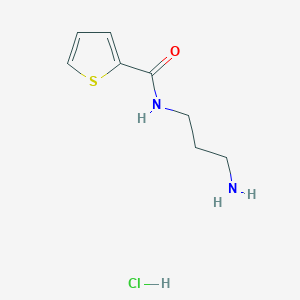
5-tert-butyl-2,3-dihydro-1H-indole hydrochloride
Overview
Description
5-tert-butyl-2,3-dihydro-1H-indole hydrochloride (5-t-Bu-2,3-DHI-HCl) is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound that has been used in a variety of experiments, including those in the fields of pharmacology, biochemistry, and physiology.
Scientific Research Applications
Anticancer Activity
Indole derivatives have been found to possess anticancer properties . They have been used in the synthesis of natural prenyl indole derivatives, such as Indiacens A and B , which have shown promising results in cancer treatment. In addition, novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles have been synthesized for the purpose of discovering new anti-tumor agents .
Anti-inflammatory and Antinociceptive Activity
Indole derivatives have been reported to exhibit anti-inflammatory and antinociceptive (pain-relieving) activities . This makes them potential candidates for the development of new drugs for the treatment of inflammatory diseases and pain management.
Antipsychotic and Analgesic Activity
Indole derivatives have also been associated with antipsychotic and analgesic activities . This suggests their potential use in the treatment of mental health disorders and pain relief.
Cytotoxic Activity
Indole derivatives have demonstrated cytotoxic activity , which means they can be toxic to certain types of cells. This property is particularly useful in the field of cancer research, where cytotoxic agents are used to kill cancer cells.
Antiviral Activity
Indole derivatives have shown antiviral properties . They have been used in the synthesis of compounds that inhibit the replication of various viruses, making them potential candidates for the development of new antiviral drugs.
Antimicrobial and Antitubercular Activity
Indole derivatives have been found to possess antimicrobial and antitubercular activities . This suggests their potential use in the treatment of bacterial infections and tuberculosis.
Antidiabetic and Antimalarial Activity
Indole derivatives have demonstrated antidiabetic and antimalarial activities . This indicates their potential use in the treatment of diabetes and malaria.
Antioxidant Activity
Indole derivatives have shown antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
properties
IUPAC Name |
5-tert-butyl-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-12(2,3)10-4-5-11-9(8-10)6-7-13-11;/h4-5,8,13H,6-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWPFAWJZJRKJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-butyl-2,3-dihydro-1H-indole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1520355.png)
![[4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine](/img/structure/B1520357.png)
![[3-(Dimethylamino)propyl]urea hydrochloride](/img/structure/B1520360.png)

![[1-(Benzenesulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B1520362.png)
![[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B1520363.png)

![[2-(Morpholin-4-yl)ethyl]urea hydrochloride](/img/structure/B1520365.png)



![4-[(2-Fluorophenyl)methoxy]aniline hydrochloride](/img/structure/B1520372.png)
